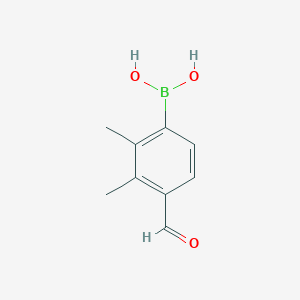

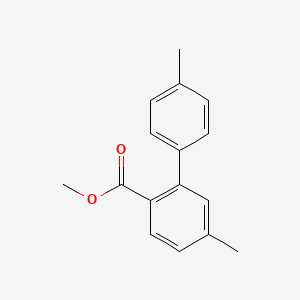

3-(2-Methylphenoxy)azetidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

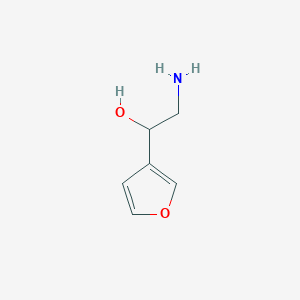

3-(2-Methylphenoxy)azetidine is a compound that belongs to the azetidine class, which is characterized by a four-membered ring containing one nitrogen atom. Azetidines are of significant interest in medicinal chemistry due to their presence in various biologically active compounds and potential as building blocks for drug discovery .

Synthesis Analysis

The synthesis of azetidine derivatives can be achieved through various methods. For instance, 2-substituted azetidines can be synthesized by anodic acetoxylation followed by nucleophilic substitution . Additionally, azetidine-3-amines,

Aplicaciones Científicas De Investigación

Synthesis Techniques and Reactivity Azetidines, including compounds like 3-(2-Methylphenoxy)azetidine, are valuable in drug discovery for accessing underexplored chemical space. Their reactivity with electrophiles and nucleophiles allows for the creation of various structures such as amides, alkenes, and amines. Strategies like calcium(II)-catalyzed Friedel-Crafts reactions are used for synthesizing diarylazetidines, highlighting the importance of N-Cbz groups for stabilizing intermediate carbocations in these processes (Denis et al., 2018). Azetidines also undergo ring-opening reactions and can be synthesized from various acyclic precursors, contributing to the synthesis of cyclic products and other heterocycles (Singh et al., 2008).

Applications in Drug Design and Medicinal Chemistry Azetidines serve as intermediates for designing drug-like compounds due to their structural diversity and chemical reactivity. Their potential in medicinal chemistry is exemplified by their role in creating compounds with antiviral activity, particularly against influenza A. Modifications in the azetidine ring size significantly impact their antiviral efficacy, demonstrating the importance of structural variation in drug design (Zoidis et al., 2003).

Chemical Space and Drug Discovery 3-(2-Methylphenoxy)azetidine and related compounds extend the chemical space available for drug discovery, providing opportunities to create novel therapeutic agents. For example, thiourea-azetidine hybrids have shown promise as anticancer agents, with certain compounds demonstrating significant in vitro antiproliferative activity against various cancer cell lines. These studies underscore the potential of azetidine derivatives in contributing to the discovery of new antitumor agents (Parmar et al., 2021).

Propiedades

IUPAC Name |

3-(2-methylphenoxy)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-4-2-3-5-10(8)12-9-6-11-7-9/h2-5,9,11H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEMUHHZSLOMTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647895 |

Source

|

| Record name | 3-(2-Methylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methylphenoxy)azetidine | |

CAS RN |

954222-84-5 |

Source

|

| Record name | 3-(2-Methylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B1343903.png)

![5-(Bromomethyl)-1H-benzo[d]imidazole](/img/structure/B1343908.png)